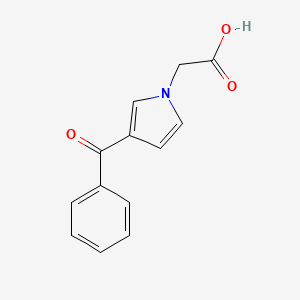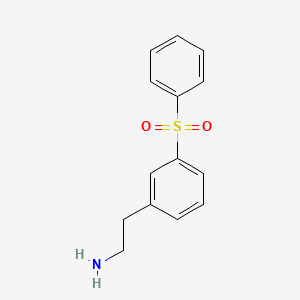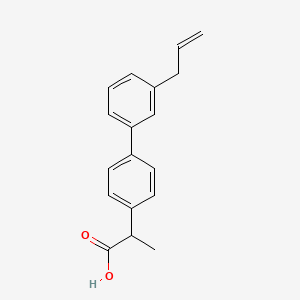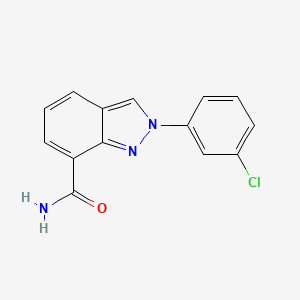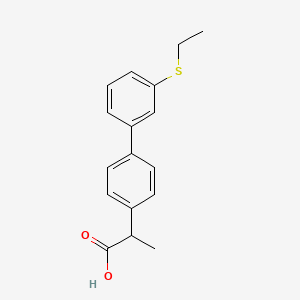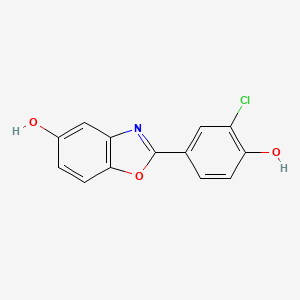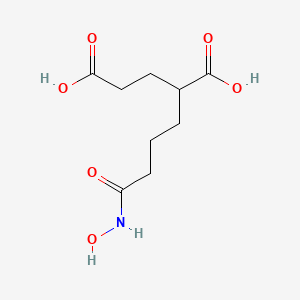
2-(3-Chlorobenzyloxy)-6-chloroisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氯苄氧基)-6-氯异烟腈是一种化学化合物,在各个科学领域具有潜在的应用价值。它以氯苄氧基和氯异烟腈基团的存在为特征,赋予了其独特的化学性质。
准备方法
2-(3-氯苄氧基)-6-氯异烟腈的合成通常涉及在特定条件下,3-氯苄醇与6-氯异烟腈反应。反应通常在碱存在下进行,例如碳酸钾,以及溶剂,例如二甲基甲酰胺 (DMF)。将混合物加热以促进目标产物的形成。工业生产方法可能涉及类似的合成路线,但在更大规模上进行,并优化反应条件以确保高收率和纯度。
化学反应分析
2-(3-氯苄氧基)-6-氯异烟腈会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂如高锰酸钾或三氧化铬氧化,导致形成相应的氧化产物。
还原: 还原反应可以用还原剂如氢化铝锂或硼氢化钠进行,导致分子中特定官能团的还原。
取代: 该化合物可以在适当条件下发生亲核取代反应,其中氯原子被其他亲核试剂取代,例如胺或硫醇。
这些反应中常用的试剂和条件包括乙醇或乙腈等溶剂,以及钯碳等催化剂。这些反应形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
化学: 它用作合成更复杂有机分子的中间体,作为开发新化合物的构建模块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 研究探索了它作为治疗剂的潜力,尤其是在治疗某些疾病方面,其独特的化学结构可能比现有的治疗方法更具优势。
工业: 它用于开发特种化学品和材料,为各种工业过程的进步做出贡献。
作用机制
2-(3-氯苄氧基)-6-氯异烟腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与特定酶或受体结合来发挥作用,从而调节其活性。这种相互作用会导致细胞过程发生变化,例如抑制酶活性或改变信号转导途径。所涉及的确切分子靶标和途径取决于该化合物使用时的具体应用和背景。
相似化合物的比较
2-(3-氯苄氧基)-6-氯异烟腈可以与其他类似化合物进行比较,例如:
2-(3-氯苄氧基)-6-(哌嗪-1-基)吡嗪: 该化合物是一种有效的 5-HT2C 受体激动剂,在治疗肥胖方面具有应用价值。
3-氯-4-(3-氯苄氧基)苯硼酸: 该化合物用于各种化学反应,并在研究和工业领域具有应用价值。
属性
分子式 |
C13H8Cl2N2O |
|---|---|
分子量 |
279.12 g/mol |
IUPAC 名称 |
2-chloro-6-[(3-chlorophenyl)methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-6-10(7-16)5-12(15)17-13/h1-6H,8H2 |
InChI 键 |
MGYAMTJNJZZLMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC(=CC(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


